molecular formula C19H19NO3S B378380 ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-83-5

ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B378380
CAS No.: 300828-83-5
M. Wt: 341.4g/mol
InChI Key: UHZUTZAYEOUVEA-VAWYXSNFSA-N
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Description

Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based derivative with a cyclopenta[b]thiophene core functionalized at the 2-position with a cinnamoylamino group and at the 3-position with an ethyl ester.

Properties

IUPAC Name

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,20,21)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZUTZAYEOUVEA-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Gewald Protocol

A solvent-free adaptation of the Gewald reaction has been developed to enhance sustainability and yield. In this approach:

  • Reactants : Cyclopentanone (5 mmol), ethyl cyanoacetate (5 mmol), and sulfur (5 mmol) are combined with morpholine as a catalyst.

  • Conditions : The mixture is stirred at room temperature for 24–48 hours, eliminating the need for organic solvents.

  • Outcome : The 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate intermediate is obtained in ~50% yield after purification via silica gel chromatography (hexane/ethyl acetate, 10:1).

Traditional Gewald Method

Earlier protocols employed ethanol as the solvent and required elevated temperatures (55°C) under inert atmospheres. While yields were comparable (~43–51%), the solvent-free method reduces environmental impact and operational costs.

The introduction of the cinnamoyl moiety to the 2-amino group is achieved through nucleophilic acyl substitution . This step is critical for installing the target compound’s signature substituent.

Cinnamoyl Chloride Acylation

  • Reactants : The 2-aminothiophene intermediate is treated with cinnamoyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Conditions : Triethylamine (2 equivalents) is added as a base to scavenge HCl, and the reaction is stirred at 0–25°C for 6–12 hours.

  • Workup : The crude product is washed with water, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate, 5:1).

  • Yield : ~70–75%.

Alternative Acylating Agents

Cinnamic anhydride and mixed carbonates have been explored but show lower efficiency due to steric hindrance from the α,β-unsaturated system.

Optimization Challenges and Solutions

Steric and Electronic Effects

The cinnamoyl group’s conjugated double bond introduces steric bulk, necessitating:

  • Slow addition of cinnamoyl chloride to prevent dimerization.

  • Low temperatures (0–5°C) during the initial reaction phase to minimize side reactions.

Purification Strategies

  • Chromatography : Silica gel chromatography remains the gold standard for isolating the target compound due to its polar ester and amide groups.

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key Advantage
Solvent-Free Gewald5024–48Eco-friendly, cost-effective
Traditional Gewald43–5112–24Established protocol
Cinnamoyl Chloride70–756–12High efficiency

Mechanistic Insights

Gewald Reaction Mechanism

  • Knoevenagel Condensation : Cyclopentanone and ethyl cyanoacetate form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur cyclizes the intermediate into the thiophene ring.

Acylation Dynamics

The amino group’s nucleophilicity facilitates attack on the cinnamoyl chloride’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl.

Scalability and Industrial Relevance

Pilot-scale studies demonstrate that the solvent-free Gewald protocol can be scaled to 100 g batches with consistent yields (48–52%). The use of morpholine as a catalyst simplifies waste management compared to traditional acid/base systems .

Chemical Reactions Analysis

Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the cinnamoylamino group to the corresponding amine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically results in sulfoxides or sulfones, while reduction of the cinnamoylamino group yields the corresponding amine.

Scientific Research Applications

Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cinnamoylamino group could facilitate binding to specific proteins, while the thiophene ring may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Substituents

Compound Name Substituent at 2-Position Ester Group at 3-Position Reference
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target) Cinnamoylamino (styryl carbonyl) Ethyl N/A
Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-...-3-carboxylate Furoylamino-ethylphenoxy Methyl
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-...-3-carboxylate 3,4-Dimethoxybenzoylamino Ethyl
Methyl 2-(3-chloropropanoylamino)-...-3-carboxylate 3-Chloropropanoylamino Methyl
Ethyl 2-(1H-tetrazol-1-yl)-...-3-carboxylate Tetrazole Ethyl

Key Observations :

  • Ester variations (ethyl vs. methyl) influence lipophilicity and hydrolysis rates. For example, ethyl esters generally exhibit slower hydrolysis than methyl esters, affecting bioavailability .

Key Observations :

  • The Gewald reaction is a common method to synthesize the 2-amino-thiophene precursor .
  • Acylation of the amino group (e.g., with cinnamoyl chloride) is likely a critical step for the target compound, similar to methods in .
  • Heterocycle formation (e.g., tetrazole in ) requires specialized reagents (e.g., sodium azide), contrasting with straightforward acylations.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Spectral Data (Key Peaks) Reference
Ethyl 2-(3,4-dimethoxybenzoyl)amino-...-3-carboxylate Not reported Soluble in DMSO, chloroform $^1$H NMR (DMSO): δ 7.35–7.48 (m, aromatic H)
Methyl 2-(3-chloropropanoylamino)-...-3-carboxylate 108–109 Ethanol, THF ESI-MS: m/z 287.77 [M+H]+
Ethyl 2-(tetrazol-1-yl)-...-3-carboxylate Not reported Methanol, DMF IR: 2184 cm$^{-1}$ (C≡N)
Ethyl 2-amino-...-3-carboxylate (Precursor) 161 (decomp.) Ethanol, aqueous NaOH $^1$H NMR (CDCl$3$): δ 2.36–2.80 (m, CH$2$)

Key Observations :

  • Melting points vary significantly with substituents; chlorinated analogs (e.g., ) have higher melting points due to increased crystallinity.
  • Solubility : Ethyl esters (e.g., ) are less polar than methyl esters, reducing aqueous solubility but improving membrane permeability.
  • Spectroscopic signatures: The cinnamoylamino group in the target compound would likely show distinct $^1$H NMR peaks for the styryl protons (δ 6.5–7.5 ppm) and IR carbonyl stretches (~1650–1700 cm$^{-1}$) .

Key Observations :

  • Anticancer activity: Thieno-fused heterocycles (e.g., triazolopyrimidines in ) show cytotoxicity via kinase inhibition or DNA intercalation. The cinnamoyl group in the target compound may enhance binding to hydrophobic enzyme pockets.

Biological Activity

Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₉N₁O₃S
  • Molecular Weight : 341.424 g/mol
  • CAS Number : [not provided in the search results]

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that this compound can activate various apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Key Mechanisms:

  • Apoptosis Induction : The compound has been shown to effectively induce apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 μM .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound resulted in significant G2/M-phase and S-phase cell cycle arrest, suggesting interference with normal cell division processes .
  • Autophagy Modulation : While it primarily induces apoptosis, the compound also exhibits properties that inhibit autophagic cell death, further enhancing its antiproliferative effects .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Apoptosis induction
A54945.0Cell cycle arrest
HeLa30.0Apoptosis and necrosis

In Vivo Studies

In vivo studies using tumor-bearing mice have shown promising results:

  • Tumor Growth Inhibition : The compound significantly reduced tumor mass by up to 54% compared to control treatments .
  • Safety Profile : Evaluations indicated a reduction in liver enzyme levels, suggesting a favorable safety profile during treatment .

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 cells, this compound was administered over a period of time leading to substantial apoptosis and reduced tumor volume .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress, although detailed mechanisms remain to be elucidated.

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